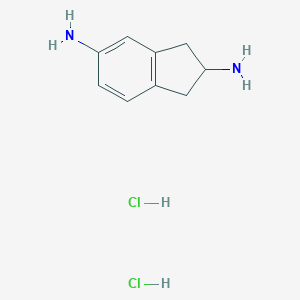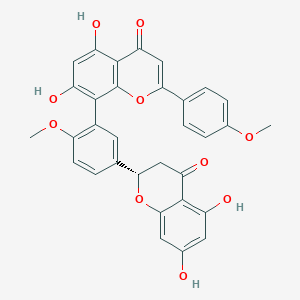
2,3-Dihidroisoginkgetina
Descripción general
Descripción
2,3-Dihydroisoginkgetin is a biflavonoid compound known for its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. This compound is derived from natural sources, particularly plants belonging to the Podocarpaceae family
Aplicaciones Científicas De Investigación
2,3-Dihydroisoginkgetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid synthesis and reactivity.
Biology: The compound’s inhibitory effects on tyrosinase make it valuable in research related to melanin synthesis and skin pigmentation.
Mecanismo De Acción
Target of Action
The primary target of 2,3-Dihydroisoginkgetin is Tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as an inhibitor of Tyrosinase, thereby affecting the production of melanin .
Mode of Action
2,3-Dihydroisoginkgetin interacts with Tyrosinase, inhibiting its activity. At a concentration of 0.1 mM, it has been shown to inhibit Tyrosinase by 36.84% . This interaction results in a decrease in the production of melanin, a pigment responsible for skin color .
Biochemical Pathways
The inhibition of Tyrosinase by 2,3-Dihydroisoginkgetin affects the melanogenesis pathway, which is responsible for the production of melanin . By inhibiting Tyrosinase, 2,3-Dihydroisoginkgetin reduces the production of melanin, potentially leading to a lightening of skin color .
Pharmacokinetics
Its ability to inhibit tyrosinase at a relatively low concentration suggests that it may have good bioavailability
Result of Action
The primary result of 2,3-Dihydroisoginkgetin’s action is a reduction in melanin production due to the inhibition of Tyrosinase . This can lead to a lightening of skin color. It has also been shown to have low toxicity in HEMn (human epidermal melanocytes) cells, with an IC50 of 86.16 μM .
Análisis Bioquímico
Biochemical Properties
2,3-Dihydroisoginkgetin interacts with the enzyme Tyrosinase, inhibiting its function . At a concentration of 0.1 mM, it has been shown to inhibit Tyrosinase by 36.84% .
Cellular Effects
The cellular effects of 2,3-Dihydroisoginkgetin are primarily observed in its interaction with HEMn human epidermal melanocytes . It has been found to exhibit less toxicity in these cells, with an IC50 value of 86.16 μM .
Molecular Mechanism
The molecular mechanism of 2,3-Dihydroisoginkgetin involves its interaction with Tyrosinase, an enzyme that it inhibits . This inhibition occurs at a molecular level, with 2,3-Dihydroisoginkgetin binding to the enzyme and reducing its activity .
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroisoginkgetin typically involves the dimerization of flavonoid precursors. One common method includes the use of methylated flavonoid acacetin (apigenin 4’-methyl ether) as a starting material. The dimerization process is facilitated by specific catalysts and reaction conditions that promote the formation of the biflavonoid structure .
Industrial Production Methods: Industrial production of 2,3-Dihydroisoginkgetin is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and biotechnological approaches may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydroisoginkgetin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can affect the double bonds within the flavonoid structure, leading to changes in its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2,3-Dihydroisoginkgetin, each with distinct chemical and biological properties.
Comparación Con Compuestos Similares
Isoginkgetin: An isomer of 2,3-Dihydroisoginkgetin, known for its role as a pre-mRNA splicing inhibitor.
Ginkgetin: Another biflavonoid with similar structural features but different biological activities.
Amentoflavone: A related biflavonoid with notable antioxidant and anti-inflammatory properties.
Uniqueness: 2,3-Dihydroisoginkgetin is unique due to its specific inhibitory effects on tyrosinase and its relatively low toxicity in human epidermal melanocytes . This makes it a promising candidate for applications in both scientific research and industry.
Propiedades
IUPAC Name |
8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZOCAXXKGNMBF-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 2,3-dihydroisoginkgetin in Metasequoia glyptostroboides?
A1: 2,3-dihydroisoginkgetin has been identified as a constituent of Metasequoia glyptostroboides leaves. [, ] It was first reported as a new compound in this plant species by L. Nowakowska in their 1983 study. []
Q2: Are there any studies on the isolation and purification of 2,3-dihydroisoginkgetin from Metasequoia glyptostroboides?
A2: While the provided abstracts confirm the presence of 2,3-dihydroisoginkgetin in Metasequoia glyptostroboides [, ], they do not offer specific details about the isolation and purification methods used. Further research in full-text articles or other publications is necessary to answer this question comprehensively.
Q3: The provided research mentions other flavonoids present in Metasequoia glyptostroboides. Could there be synergistic effects between 2,3-dihydroisoginkgetin and these compounds?
A3: The research indicates the presence of various flavonoids, including ginkgetin, bilobetin, and others, alongside 2,3-dihydroisoginkgetin. [] While potential synergistic effects between these compounds are plausible, the provided abstracts do not offer insights into such interactions. Further research is needed to investigate this possibility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





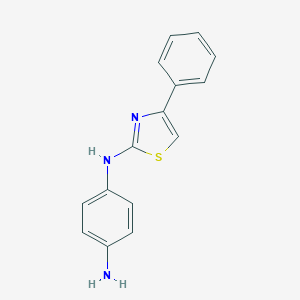
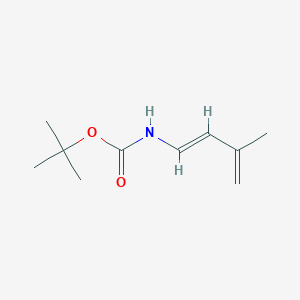
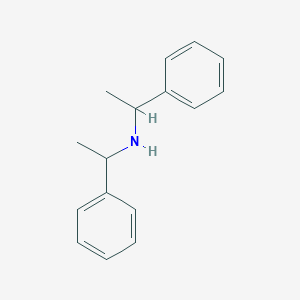
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
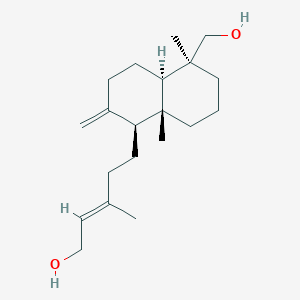

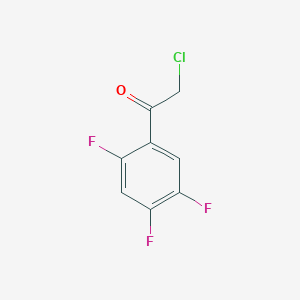
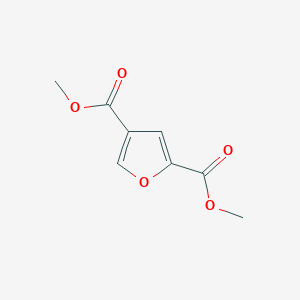
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
